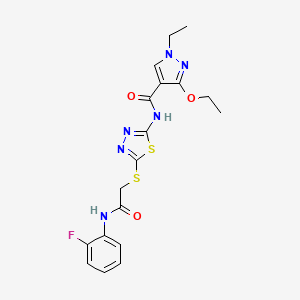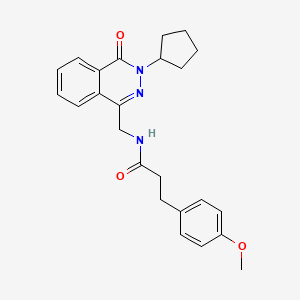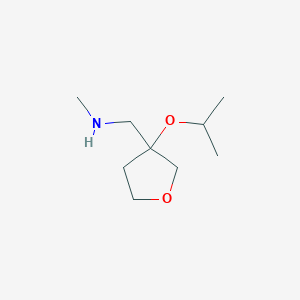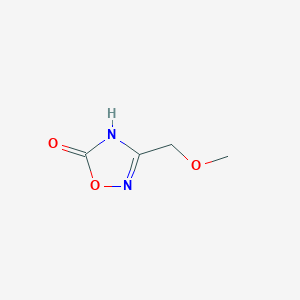
1-(2-Bromobenzyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Bromobenzyl)-1H-pyrazol-5-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromobenzyl group, which is a benzyl group substituted with a bromine atom .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The bromine atom in the bromobenzyl group of “this compound” makes this compound likely to undergo nucleophilic substitution reactions . The nitrogen atoms in the pyrazole ring could potentially act as a base, accepting protons and participating in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.) .Applications De Recherche Scientifique
Organic Synthesis and Structural Analysis
- 1-(2-Bromobenzyl)-1H-pyrazol-5-amine is an organic intermediate with applications in synthesis and crystallographic studies. It is derived via nucleophilic substitution reactions and confirmed by spectroscopic methods like FTIR, NMR, and MS. Additionally, its molecular structure is analyzed using Density Functional Theory (DFT) and X-ray diffraction, revealing insights into molecular conformations and characteristics (Yang et al., 2021).
Application in Medicinal Chemistry
- Although specific studies on this compound in medicinal chemistry are not found, closely related pyrazole derivatives show potential in antimicrobial activities. For instance, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives exhibit antibacterial and antifungal activities, indicating a possible pathway for exploring the use of this compound in similar contexts (Raju et al., 2010).
Catalytic Applications and Chemical Reactions
- The compound can be involved in various chemical reactions like C-H amination, as seen in similar pyrazole derivatives. For example, Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones showcases the versatility of pyrazole compounds in catalysis (Wu et al., 2014).
Nonlinear Optical Studies
- Pyrazole derivatives like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine have been studied for their nonlinear optical properties. These studies include the analysis of molecular charge transfer and electronic properties, suggesting potential applications of this compound in materials science and optics (Tamer et al., 2016).
Microwave Synthesis Applications
- Microwave-mediated synthesis methods involving pyrazole-5-amines, including variants similar to this compound, have been developed. These methods emphasize rapid synthesis with minimal purification, indicating potential for efficient production of related compounds (Everson et al., 2019).
Polymerization Catalysis
- Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, which are structurally related to this compound, have been used as catalysts in polymerization reactions, such as the production of poly(methylmethacrylate) (PMMA) (Choi et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The compound is an organic intermediate with both pyrazole heterocycle and borate functional group . It is obtained by the nucleophilic substitution reaction
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to induce various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Bromobenzyl)-1H-pyrazol-5-amine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .
Safety and Hazards
The safety and hazards associated with “1-(2-Bromobenzyl)-1H-pyrazol-5-amine” would depend on its physical and chemical properties. As a general rule, compounds containing bromine atoms should be handled with care, as they can be harmful if swallowed, inhaled, or if they come into contact with the skin .
Orientations Futures
The future directions for research on “1-(2-Bromobenzyl)-1H-pyrazol-5-amine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
Propriétés
IUPAC Name |
2-[(2-bromophenyl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-9-4-2-1-3-8(9)7-14-10(12)5-6-13-14/h1-6H,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLCMIIRUWBOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC=N2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

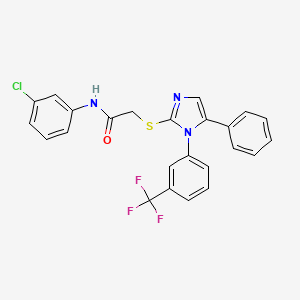

![3-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]-2-butanone](/img/structure/B2452402.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride](/img/structure/B2452404.png)
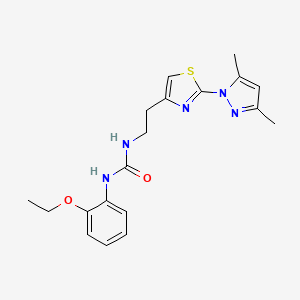
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2452406.png)
